molecular formula C19H20Cl2N2O B335660 1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B335660
M. Wt: 363.3 g/mol
InChI Key: ZGLZPNKBOBHGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound may have potential as a drug candidate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(2,3-dichlorophenyl)methanone
  • [2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Uniqueness

1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20Cl2N2O/c1-13-4-3-5-18(14(13)2)22-8-10-23(11-9-22)19(24)16-7-6-15(20)12-17(16)21/h3-7,12H,8-11H2,1-2H3

InChI Key

ZGLZPNKBOBHGEN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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